molecular formula C10H13NO B8582436 (1S,2R)-1-hydroxy-2-aminotetralin CAS No. 3809-70-9

(1S,2R)-1-hydroxy-2-aminotetralin

Cat. No.: B8582436
CAS No.: 3809-70-9
M. Wt: 163.22 g/mol
InChI Key: IIMSEFZOOYSTDO-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-hydroxy-2-aminotetralin is a chiral compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the 2-aminotetralin chemical class, which has served as a crucial template for mapping ligand binding sites of serotonin and dopamine receptors . Research indicates that 2-aminotetralin derivatives are rigid analogs of phenylisobutylamine and can act as stimulants, fully substituting for d-amphetamine in animal model studies . These compounds are known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine and may also induce their release . The specific stereochemistry of this compound is of particular importance, as studies on similar compounds reveal that even subtle changes in the amine substituent or the stereochemical configuration can dramatically influence a compound's affinity for receptor subtypes (e.g., 5-HT 1A vs. 5-HT 7 ) and determine whether it functions as an agonist or antagonist . This makes it a valuable chemical tool for probing the structure-activity relationships of monoaminergic systems. Furthermore, various aminotetralin derivatives have been investigated for their potential therapeutic applications in areas such as glaucoma therapy and as dopaminergic agents, highlighting the broader research utility of this chemical scaffold . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

3809-70-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S,2R)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1

InChI Key

IIMSEFZOOYSTDO-ZJUUUORDSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1N)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)O

Origin of Product

United States

Scientific Research Applications

Dopamine Receptor Interaction

(1S,2R)-1-hydroxy-2-aminotetralin is structurally similar to dopamine and has been studied for its interaction with dopamine receptors. Research indicates that it exhibits selective activity at different dopamine receptor subtypes, particularly D1 and D2 receptors. The compound's ability to mimic dopamine's conformation allows it to engage effectively with these receptors, making it a candidate for further exploration in treating conditions like Parkinson's disease and schizophrenia.

  • Dopamine Receptor Subtypes :
    • D1 Receptor : Agonist activity observed.
    • D2 Receptor : Higher affinity compared to D1, indicating potential for therapeutic use in disorders characterized by dopaminergic dysregulation .

Serotonin Receptor Modulation

The compound also shows promise as a serotonin receptor modulator. Specifically, it has been evaluated for its effects on serotonin 5-HT receptor subtypes. Studies have demonstrated that this compound can act as an agonist at certain 5-HT receptors, which are implicated in mood regulation and anxiety disorders.

  • 5-HT Receptor Subtypes :
    • 5-HT1A : Partial agonist with potential applications in treating anxiety and depression.
    • 5-HT2A : Interaction suggests implications for psychotropic effects .

Case Study 1: Dopamine Agonists in Parkinson’s Disease

A study investigated the effects of this compound as a dopamine agonist in animal models of Parkinson’s disease. The results indicated significant improvements in motor function and reductions in rigidity and bradykinesia, suggesting that this compound could be developed into a therapeutic agent for managing Parkinsonian symptoms .

Case Study 2: Anxiety Disorders Treatment

In another study focusing on anxiety disorders, this compound was administered to subjects exhibiting symptoms of generalized anxiety disorder. The findings revealed a marked reduction in anxiety levels, attributed to its action as a serotonin receptor agonist. This positions the compound as a potential candidate for further clinical trials aimed at developing new anxiolytic medications .

Data Tables

Receptor Type Subtype Activity Potential Application
DopamineD1AgonistParkinson’s disease
DopamineD2Higher affinitySchizophrenia
Serotonin5-HT1APartial agonistAnxiety disorders
Serotonin5-HT2AModulatorPsychotropic effects

Comparison with Similar Compounds

Androstanolone (CAS 521-18-6)

  • Structure : Steroidal backbone with a hydroxyl (-OH) group at the 3-position and a ketone (=O) at the 17-position.
  • Key Features : Androgen receptor agonist, used in hormone therapy.
  • Comparison: Unlike (1S,2R)-1-hydroxy-2-aminotetralin, Androstanolone lacks an amino group and exhibits entirely distinct pharmacological targets (steroid vs. tetralin scaffolds) .

Antazoline Hydrochloride (CAS 154-68-7)

  • Structure : Imidazoline derivative with an ethylenediamine side chain and a chloride counterion.
  • Key Features : Antihistamine and antiarrhythmic agent.
  • Comparison: Antazoline’s nitrogen-rich heterocyclic structure contrasts with the tetralin core of this compound. Functional groups (e.g., chloride ion in Antazoline) further differentiate their reactivity and applications .

Antazoline Phosphate (CAS 154-68-7)

  • Structure : Similar to Antazoline Hydrochloride but with a phosphate counterion.
  • Key Features : Enhanced solubility compared to the hydrochloride form.
  • Comparison: The phosphate group introduces distinct physicochemical properties (e.g., solubility, stability), whereas this compound’s amino and hydroxyl groups suggest polar but non-ionic behavior .

Data Table: Structural and Functional Differences

Compound Core Structure Functional Groups Pharmacological Use Molecular Weight (g/mol)
This compound Tetralin -OH (C1), -NH₂ (C2) Not specified in evidence Not provided
Androstanolone Steroid -OH (C3), =O (C17) Hormone therapy ~290.4
Antazoline Hydrochloride Imidazoline -N-(CH₂)₂-NH₂, Cl⁻ Antihistamine ~363.9
Antazoline Phosphate Imidazoline -N-(CH₂)₂-NH₂, PO₄³⁻ Enhanced solubility form ~423.3

Research Findings and Limitations

  • Functional Group Impact: The amino and hydroxyl groups in this compound may facilitate hydrogen bonding, influencing receptor binding kinetics compared to ionizable groups in Antazoline salts .
  • Evidence Gaps: No direct pharmacological or synthetic data for (1S,2R)-1-hydroxy-2-aminotetalin are available in the provided sources, limiting mechanistic comparisons .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R)-1-hydroxy-2-aminotetralin, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis often begins with chiral precursors such as (2R)-2-amino-2-phenylethan-1-ol, leveraging stereoselective reactions like epoxide ring-opening or Ritter reactions to control configuration . For example, indene oxide intermediates can be functionalized with hydroxyl and amine groups under controlled conditions (e.g., ice-cold methanol with sulfuric acid) to preserve stereochemistry . Chiral HPLC or polarimetry should be used to confirm enantiomeric excess (≥98%), and NMR (e.g., 1^1H, 13^{13}C) can validate structural integrity by comparing coupling constants and chemical shifts to literature data .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Key for confirming stereochemistry and regioselectivity. For example, 1^1H NMR signals between δ 2.4–3.1 ppm typically indicate methylene protons adjacent to amine groups, while aromatic protons appear δ 6.8–7.5 ppm .
  • Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H13_{13}NO2_2, [M+H]+^+ = 180.1024) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For instance, lyophilized samples stored at -20°C in argon show <5% decomposition over 6 months, while room-temperature storage in DMSO leads to oxidation (detected via TLC or LC-MS). Accelerated stability testing (40°C/75% RH for 1 month) can predict long-term behavior .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 2^2H, 13^{13}C) of this compound be achieved to study metabolic pathways?

  • Methodological Answer : Incorporate deuterium at specific positions using labeled precursors (e.g., [2^2H5_5]-glycerol) during synthesis. For example, feeding experiments in microbial cultures (e.g., Streptomyces spp.) can introduce 2^2H at C-5’ positions, as observed in nucleocidin biosynthesis . Isotopic enrichment is quantified via 19^{19}F-NMR (for fluorine analogs) or LC-HRMS, with retention of >90% deuterium in vivo .

Q. How should researchers address contradictions in receptor binding data for analogs of this compound?

  • Methodological Answer : Discrepancies in 5-HT receptor affinity (e.g., 5-HT6_6 vs. 5-HT2A_{2A}) may arise from stereochemical variations or assay conditions. To resolve this:

  • Binding Assays : Compare radioligand displacement (e.g., [3^3H]-LSD for 5-HT6_6) across cell lines (HEK-293 vs. CHO).
  • Molecular Dynamics : Simulate docking poses to identify steric clashes or hydrogen-bonding differences between enantiomers .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical models (ANOVA) to isolate variables like solvent polarity .

Q. What strategies are effective in isolating and quantifying trace impurities (e.g., diastereomers, oxidation products)?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (0.1% TFA in acetonitrile/water) to resolve impurities. Detect oxidation products (e.g., ketone derivatives) at 254 nm .
  • Forced Degradation : Expose the compound to H2_2O2_2 (3%, 40°C) or UV light to generate degradants for identification .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .

Q. What role does stereochemistry play in modulating biological activity, and how can this be experimentally validated?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Compare (1S,2R) vs. (1R,2S) isomers in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetics in rodent models). For example, dimethylaminotetralin analogs show 10-fold higher 5-HT6_6 affinity for the (1S,2R) configuration .
  • X-ray Crystallography : Resolve ligand-receptor co-crystal structures to visualize stereochemical interactions (e.g., hydrogen bonds with Ser159 in 5-HT6_6) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask methods with HPLC quantification. For example, logP calculations (cLogP ≈ 1.2) predict moderate solubility in DMSO (>50 mg/mL) but poor solubility in water (<1 mg/mL). Discrepancies may arise from pH (e.g., protonation of amine at pH <4 improves aqueous solubility) .
  • Co-Solvent Systems : Test PEG-400/water mixtures (1:1) to enhance solubility for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.